17-Desacetyl Rocuronium is a metabolite, a breakdown product, of the neuromuscular blocking agent Rocuronium. Rocuronium is a commonly used medication during surgical procedures to induce muscle relaxation and facilitate mechanical ventilation. Research has focused on understanding the pharmacokinetics and pharmacodynamics of 17-Desacetyl Rocuronium to determine its potential impact on the duration of action of Rocuronium and potential side effects [].
Some studies have investigated the possibility that 17-Desacetyl Rocuronium might possess its own neuromuscular blocking activity. However, the research suggests that it has significantly lower potency compared to Rocuronium and is unlikely to contribute significantly to the overall duration of action of the parent drug [, ].
17-Desacetyl Rocuronium can be a valuable tool in research aimed at monitoring Rocuronium administration and metabolism. By measuring the concentration of 17-Desacetyl Rocuronium in blood or urine samples, researchers can gain insights into the individual variability in Rocuronium metabolism and potential drug interactions [].
17-Desacetyl Rocuronium is a metabolite of Rocuronium, a non-depolarizing neuromuscular blocker commonly used in anesthesia. The chemical structure of 17-Desacetyl Rocuronium is represented by the formula and it possesses a molecular weight of approximately 529.7742 g/mol. This compound is characterized by its reduced neuromuscular blocking potency compared to its parent compound, Rocuronium, having about one-twentieth of its activity in animal models .
17-Desacetyl Rocuronium is primarily formed through the metabolic process of Rocuronium, which undergoes hydrolysis to remove an acetyl group. The metabolic pathway predominantly occurs in the liver, where cytochrome P450 enzymes facilitate this conversion. The resulting metabolite retains some pharmacological properties but is less potent as a neuromuscular blocker .
The biological activity of 17-Desacetyl Rocuronium is significantly lower than that of Rocuronium itself. While Rocuronium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting muscle contraction, 17-Desacetyl Rocuronium's reduced affinity for these receptors results in diminished neuromuscular blockade effects . Studies indicate that it may still have some antagonistic properties but lacks clinical relevance due to its low potency .
The synthesis of 17-Desacetyl Rocuronium is not typically performed in laboratory settings due to its status as a metabolite rather than a standalone therapeutic agent. Instead, it is produced naturally as a byproduct during the metabolism of Rocuronium. The process involves enzymatic hydrolysis facilitated by liver enzymes, primarily cytochrome P450 isoforms .
While 17-Desacetyl Rocuronium itself does not have direct therapeutic applications, understanding its formation and properties is crucial for pharmacokinetic studies related to Rocuronium. It helps clinicians and researchers gauge the duration and intensity of neuromuscular blockade during surgical procedures and manage potential side effects associated with the use of Rocuronium .
Interaction studies involving 17-Desacetyl Rocuronium primarily focus on its relationship with other neuromuscular blockers and anesthetic agents. It has been observed that certain inhalational anesthetics may enhance the effects of Rocuronium, thus indirectly affecting the levels of its metabolite. Moreover, interactions with antibiotics and local anesthetics can modify the neuromuscular blocking effects of Rocuronium, which may also influence the concentration and activity of 17-Desacetyl Rocuronium in clinical settings .
Several compounds share structural similarities with 17-Desacetyl Rocuronium, primarily within the class of non-depolarizing neuromuscular blockers. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Potency Compared to Rocuronium | Unique Features |
---|---|---|---|
Vecuronium | C27H38N2O4 | Moderate | Longer duration of action |
Pancuronium | C35H60N2O4 | High | More potent with longer half-life |
Atracurium | C24H34N2O4 | Low | Metabolized via plasma esterases |
Cisatracurium | C25H40N2O4 | Low | Less histamine release |
Uniqueness: 17-Desacetyl Rocuronium is unique due to its role as a metabolite rather than an active therapeutic agent. Its significantly lower potency compared to other neuromuscular blockers emphasizes its limited clinical relevance while still being an important consideration in drug metabolism studies related to Rocuronium .
Organic anion transporters OATP1B1 and OATP1B3, encoded by the SLCO1B1 and SLCO1B3 genes, facilitate the hepatic uptake of amphipathic organic anions. Rocuronium, the precursor to 17-desacetyl rocuronium, is a known substrate for OATP1B1, as demonstrated by in vitro assays using transfected HEK293 cells [2]. These transporters mediate the sodium-independent uptake of rocuronium into hepatocytes, a critical step preceding biliary excretion. Competitive inhibition studies with rifamycin SV (IC₅₀ = 0.23 µM) confirm OATP1B1’s role in rocuronium transport, with similar kinetics observed for OATP1B3 [2] [6].
While direct evidence for 17-desacetyl rocuronium’s interaction with OATP1B1/OATP1B3 is limited, structural similarities to rocuronium suggest potential substrate activity. Genetic polymorphisms in SLCO1B1 influence interindividual variability in rocuronium pharmacokinetics, as shown by genome-wide association studies linking SLCO1A2 (a related transporter gene) variants to altered dose requirements [5]. This implies that OATP-mediated transport mechanisms governing the parent compound may extend to its metabolites, albeit with reduced affinity due to structural modifications.
The MATE1 transporter, expressed on the apical membrane of hepatocytes and renal tubules, typically mediates the excretion of cationic drugs. However, its role in 17-desacetyl rocuronium transport remains unclear. Unlike rocuronium, which is predominantly excreted unchanged via bile, 17-desacetyl rocuronium’s zwitterionic structure may limit MATE1 interaction. Current literature lacks direct evidence of MATE1 involvement in 17-desacetyl rocuronium excretion, though parallel pathways for structurally related compounds suggest potential secondary routes warranting further investigation [4].
Biliary excretion is the primary route for rocuronium elimination, with 70% of the administered dose recovered in bile [1]. Hepatobiliary transporters, including OATP1B1/1B3 and ATP-binding cassette (ABC) proteins, drive this process. Rocuronium concentrations in bile follow biphasic kinetics, with initial rapid excretion (t₁/₂ = 2.3 hours) followed by a slower phase (t₁/₂ = 16 hours) [1].
Table 1: Key Transporters in Rocuronium and 17-Desacetyl Rocuronium Excretion
Transporter | Localization | Substrate Affinity | Role in Excretion | Reference |
---|---|---|---|---|
OATP1B1 | Hepatocyte basolateral | High (Rocuronium) | Hepatic uptake | [2] [6] |
OATP1B3 | Hepatocyte basolateral | Moderate | Secondary uptake pathway | [6] |
BSEP | Canalicular membrane | Low | Biliary efflux | [1] |
17-Desacetyl rocuronium’s detection in bile, albeit at low levels (≤12% of dose) [1], suggests partial reliance on similar canalicular transport mechanisms. The bile salt export pump (BSEP) may contribute to its efflux, though direct evidence is lacking. Genetic variants in SLCO1A2, associated with reduced rocuronium clearance, highlight the importance of transporter expression in modulating biliary excretion kinetics [5].
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